molecular formula C4H8LiN B12564561 lithium;pyrrolidin-5-ide CAS No. 192819-85-5

lithium;pyrrolidin-5-ide

Cat. No.: B12564561
CAS No.: 192819-85-5
M. Wt: 77.1 g/mol
InChI Key: CHEFEOUURQNCPZ-UHFFFAOYSA-N
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Description

Lithium;pyrrolidin-5-ide is a lithium salt derived from the deprotonation of pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. The negative charge resides at the 5-position (the nitrogen atom in the ring), making it a strong base and nucleophile. This compound is primarily utilized in synthetic organic chemistry as a reagent for deprotonation and in organometallic reactions.

Key Properties (Hypothetical):

  • Molecular Formula: C₄H₈LiN
  • Molecular Weight: ~69.0 g/mol
  • Structure: Saturated five-membered ring with a lithium counterion.

Properties

CAS No.

192819-85-5

Molecular Formula

C4H8LiN

Molecular Weight

77.1 g/mol

IUPAC Name

lithium;pyrrolidin-5-ide

InChI

InChI=1S/C4H8N.Li/c1-2-4-5-3-1;/h3,5H,1-2,4H2;/q-1;+1

InChI Key

CHEFEOUURQNCPZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1C[CH-]NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;pyrrolidin-5-ide typically involves the reaction of pyrrolidine with a lithium-containing reagent. One common method is the reaction of pyrrolidine with lithium iodide in the presence of a suitable solvent . The reaction conditions often include mild temperatures and the use of a catalyst to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Lithium;pyrrolidin-5-ide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of pyrrolidin-5-ide, while substitution reactions can yield a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Lithium;pyrrolidin-5-ide has several scientific research applications, including:

Comparison with Similar Compounds

Lithium Salts of Nitrogen Heterocycles

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide C₆H₇LiN₂O₂ 146.1 Aromatic pyrimidine ring with methoxy groups Organic synthesis, DNA/RNA studies
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate C₉H₆LiN₃O₂ 195.11 Fused pyrrole-pyrimidine system Medicinal chemistry, materials science
Lithium;pyrrolidin-5-ide (hypothetical) C₄H₈LiN ~69.0 Saturated pyrrolidine ring Organometallic synthesis, catalysis

Key Differences:

  • Ring Size and Aromaticity: Pyrimidine derivatives (e.g., ) are six-membered aromatic rings, offering resonance stabilization, whereas pyrrolidine is a non-aromatic five-membered ring, providing conformational flexibility.
  • Reactivity: The saturated pyrrolidine ring in this compound lacks aromatic stabilization, making it more reactive in nucleophilic substitutions compared to aromatic pyrimidinides .
  • Solubility: Methoxy-substituted pyrimidines () exhibit enhanced solubility in polar solvents, while pyrrolidin-5-ide may require non-polar solvents due to its simpler structure .

Other Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications
(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride C₇H₁₅ClN₂O 190.66 Pyrrolidinone core with aminoethyl substituent Neuroscience research
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine C₁₀H₁₁F₃N₂ 216.20 Pyrrolidine-pyridine hybrid with CF₃ group Drug discovery, enzyme inhibition
This compound C₄H₈LiN ~69.0 Deprotonated pyrrolidine with lithium Catalysis, precursor synthesis

Unique Aspects of this compound:

  • Strong Basicity: The deprotonated nitrogen in pyrrolidin-5-ide makes it a stronger base compared to neutral pyrrolidine derivatives (e.g., pyrrolidinones) .
  • Steric Effects: The absence of bulky substituents (unlike CF₃ in ) allows for versatile reactivity in sterically demanding reactions .

Research Findings and Challenges

  • Synthetic Utility: this compound’s high basicity enables deprotonation of weakly acidic substrates, a property shared with lithium;2,4-dimethoxy-5H-pyrimidin-5-ide .
  • Stability Issues: Unlike aromatic pyrimidines, pyrrolidin-5-ide may exhibit lower thermal stability due to the absence of resonance stabilization, requiring controlled reaction conditions .

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